molecular formula C20H20N4O3S B2939823 4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide CAS No. 941240-49-9

4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide

Cat. No. B2939823
CAS RN: 941240-49-9
M. Wt: 396.47
InChI Key: WLRZXBJEWOKTAR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also has a benzenesulfonamide group, which is a benzene ring attached to a sulfonamide group (-SO2NH2). The presence of a cyano group (-CN) and an ethylamino group (-NHCH2CH3) can also be inferred from the name .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. These groups would likely contribute to the overall polarity of the molecule and could potentially form hydrogen bonds with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and a heterocyclic ring could make the compound relatively polar and potentially soluble in polar solvents .

Scientific Research Applications

Antiproliferative Activity

The core structure of VU0611058-1 is similar to that of certain pyridine derivatives, which have been shown to possess various pharmacological activities, including antiproliferative effects against cancer cell lines . This suggests that VU0611058-1 could be explored for its potential to inhibit the growth of cancer cells, contributing to the development of new anticancer therapies.

Antitumor Activity

Research indicates that pyrimidine derivatives, which share a similar cyano and amino group arrangement with VU0611058-1, have demonstrated significant antitumor activity . VU0611058-1 could be synthesized and evaluated for its efficacy against various human cancer cell lines, potentially serving as a lead compound in the development of novel antitumor agents.

Asymmetric Synthesis

The compound’s structure, featuring a cyano group and an oxazole ring, may be beneficial in the field of asymmetric synthesis. It could be used to control π-stacking interactions, which are crucial in the synthesis of chiral molecules . This application is particularly relevant in the pharmaceutical industry, where the production of enantiomerically pure substances is essential.

Polymerization Control Agent

VU0611058-1 could act as a chain transfer agent in polymerization processes. Its sulfonamide group is structurally similar to agents used in Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, which provides a high degree of control for living radical polymerization . This application is significant for creating polymers with specific properties for industrial use.

Bioisostere Development

The cyano group in VU0611058-1 can serve as a bioisostere for the carbonyl group, altering the physicochemical properties of molecules and improving their metabolic stability. This makes VU0611058-1 a candidate for the development of new drugs with enhanced activity and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets in the body to exert its effects .

Future Directions

The future research directions for this compound would likely depend on its intended use. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

properties

IUPAC Name

4-[4-cyano-5-(2-phenylethylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-24(2)28(25,26)17-10-8-16(9-11-17)19-23-18(14-21)20(27-19)22-13-12-15-6-4-3-5-7-15/h3-11,22H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRZXBJEWOKTAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCCC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-cyano-5-[(2-phenylethyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide

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